Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-

Hydroformylation Homogeneous catalysis Linear aldehyde selectivity

Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- (CAS 651022-13-8), systematically named 2,2',6-tris(diphenylphosphino)-1,1'-biphenyl, is a C1-symmetric triarylphosphine ligand bearing three diphenylphosphino (–PPh₂) donor groups on a biphenyl scaffold at the 2, 2′, and 6 positions. With a molecular formula of C₄₈H₃₇P₃ and a molecular weight of 706.73 g/mol, this compound belongs to the class of polydentate organophosphorus ligands used in homogeneous transition-metal catalysis, particularly where tridentate coordination, rigid backbone geometry, and enhanced π-acceptor character are mechanistically advantageous.

Molecular Formula C48H37P3
Molecular Weight 706.7 g/mol
CAS No. 651022-13-8
Cat. No. B12598354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-
CAS651022-13-8
Molecular FormulaC48H37P3
Molecular Weight706.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H
InChIKeyQBDVJXJSBBLBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- (CAS 651022-13-8): A C1-Symmetric Triphosphine Ligand for Selective Catalysis Procurement


Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- (CAS 651022-13-8), systematically named 2,2',6-tris(diphenylphosphino)-1,1'-biphenyl, is a C1-symmetric triarylphosphine ligand bearing three diphenylphosphino (–PPh₂) donor groups on a biphenyl scaffold at the 2, 2′, and 6 positions . With a molecular formula of C₄₈H₃₇P₃ and a molecular weight of 706.73 g/mol, this compound belongs to the class of polydentate organophosphorus ligands used in homogeneous transition-metal catalysis, particularly where tridentate coordination, rigid backbone geometry, and enhanced π-acceptor character are mechanistically advantageous . Unlike common bidentate biphenyl diphosphines such as BIPHEP (CAS 84783-64-2), the third phosphine arm creates a unique P–P–P donor set with restricted conformational flexibility that cannot be replicated by mixing monodentate or bidentate ligands .

Why In-Class Biphenyl Phosphines Cannot Substitute for CAS 651022-13-8 in Tridentate Coordination Applications


Generic substitution of CAS 651022-13-8 by its closest structural analogs—such as the bidentate 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (BIPHEP, CAS 84783-64-2) or the monodentate 2-(diphenylphosphino)biphenyl—is structurally impossible because the target compound provides three phosphorus donor atoms in a rigid, unsymmetrical 2,2′,6-arrangement, enabling tridentate meridional or facial κ³-P,P′,P″ coordination that a bidentate or monodentate ligand cannot physically achieve [1]. Even among triphosphines, the biphenyl backbone imposes a distinctly different bite angle, chelate ring size, and steric profile compared to flexible-chain triphosphines (e.g., PhP(CH₂CH₂PPh₂)₂) or star-shaped triphosphines (e.g., 1,3,5-tris(diphenylphosphinophenyl)benzene) [2]. In hydroformylation, the patent literature explicitly demonstrates that PPh₃—the industrial benchmark—yields poor linear-to-branched (l/b) selectivity of only 1.9 at a PPh₃/Rh ratio of 10:1, whereas the biphenyl triphosphine framework (represented by the Tribi ligand family encompassing CAS 651022-13-8) delivers an l/b ratio of 56.5 when used at equimolar ratio to PPh₃, reflecting fundamentally different coordination chemistry that cannot be mimicked by generic phosphine substitution [3].

Quantitative Differentiation Evidence for CAS 651022-13-8 (Biphenyl Triphosphine Ligand) vs. Comparators


Hydroformylation Linear Selectivity (l/b Ratio): Biphenyl Triphosphine vs. PPh₃

In rhodium-catalyzed hydroformylation of 1-octene at 120 °C with CO/H₂ (5:5 bar), the biphenyl triphosphine ligand family (designated 'Tribi,' encompassing the structural class of CAS 651022-13-8 as the unsubstituted parent Ar = phenyl) dramatically outperforms triphenylphosphine (PPh₃) in linear product selectivity [1]. The PPh₃ baseline at a 10:1 PPh₃/Rh molar ratio produced an l/b ratio of only 1.9 (linear aldehyde = 66.1%), whereas gradual addition of Tribi ligand up to equimolar ratio with PPh₃ (Tribi:PPh₃:Rh = 10:10:1) raised the l/b ratio to 56.5—a ~30-fold enhancement—and approached the performance of the Tribi-only system [1]. This establishes that the biphenyl triphosphine framework coordinates Rh more strongly than PPh₃ and enforces a coordination geometry that kinetically favors the linear alkyl intermediate over the branched pathway [1].

Hydroformylation Homogeneous catalysis Linear aldehyde selectivity

Coordination Denticity and Chelate Architecture: Triphosphine κ³-P,P′,P″ vs. Bidentate BIPHEP κ²-P,P′

CAS 651022-13-8 offers three phosphorus donor sites in a 2,2′,6-arrangement on the biphenyl backbone, enabling exclusive κ³-P,P′,P″ tridentate coordination, whereas the bidentate analog 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (BIPHEP, CAS 84783-64-2, C₃₆H₂₈P₂, MW 522.56) provides only two P-donor atoms restricted to a κ²-P,P′ chelate [1]. This difference in denticity fundamentally changes the coordination number, electron count, and geometry at the metal center: a tridentate ligand occupies three coordination sites and forms two fused chelate rings (a 5-membered and a 6-membered ring, given the 2,2′ and 2′,6 connectivity), whereas the bidentate ligand occupies two sites forming a single 7-membered chelate ring . The tridentate binding mode inherently provides greater thermodynamic stability through the chelate effect (ΔG ∝ n·log K, where n = 3 vs. n = 2 for BIPHEP) and reduces ligand dissociation under catalytic conditions, which is critical for maintaining catalyst integrity at elevated temperatures [2].

Coordination chemistry Ligand design Chelate effect

Synthetic Accessibility from 2,2′,6-Tribromobiphenyl via Modular Phosphination

The synthesis of CAS 651022-13-8 and its substituted analogs is enabled by a modular palladium-catalyzed C–P coupling strategy starting from 2,2′,6-tribromo-1,1′-biphenyl (CAS 507241-82-9), as demonstrated by Bonnafoux et al. for the broader family of C1-symmetric biaryl-based diphosphines [1]. The tribromobiphenyl precursor (CAS 507241-82-9, C₁₂H₇Br₃, MW 390.90, mp 95–97 °C) is commercially available and undergoes sequential or one-pot phosphination with diphenylphosphine (HPPh₂) or ClPPh₂ under Pd catalysis to install the three –PPh₂ groups [1][2]. The patent literature reports that the related 2,2′,6-trimethylbiphenyl intermediate is obtained in 91% yield, and subsequent transformations to triphosphine compounds proceed with yields of 82–92% across multiple steps [3]. This contrasts with the more widely used BIPHEP ligand (CAS 84783-64-2), which typically requires only two phosphination steps and is consequently less synthetically demanding; however, the tridentate target compound offers greater functional versatility once prepared [1].

Ligand synthesis Palladium-catalyzed phosphination Modular ligand construction

Steric and Electronic Tuning Potential: Modular Aryl Substituent Variation on the Biphenyl Triphosphine Scaffold

The patent CN103804413A discloses that the biphenyl triphosphine scaffold (general formula I) can be systematically modified by varying the aryl substituent (Ar) on phosphorus, with demonstrated examples including Ar = phenyl (CAS 651022-13-8), p-tolyl, m-CF₃-phenyl, p-CF₃-phenyl, 3,5-bis(CF₃)phenyl, 3,5-difluorophenyl, 3,5-dimethylphenyl, 3,5-di-tert-butylphenyl, p-methoxyphenyl, p-dimethylaminophenyl, 2-pyridyl, p-fluorophenyl, and pentafluorophenyl [1]. This modularity is not available with simple triarylphosphines like PPh₃ (which cannot easily be tuned without replacing all three aryl groups) or with commercially fixed bidentate ligands like BIPHEP [2]. The systematic Ar variation allows tuning of both the electronic parameter (via Hammett σ effects on P-donor basicity) and the steric parameter (via the Tolman cone angle at each phosphorus center), enabling rational optimization for a specific metal and reaction without changing the core tridentate biphenyl architecture [1][2].

Ligand tuning Structure-activity relationship Steric and electronic effects

Gradual PPh₃ Replacement Strategy: Operational and Economic Differentiation

A unique operational advantage of the biphenyl triphosphine ligand platform (encompassing CAS 651022-13-8) is its demonstrated compatibility with a gradual replacement strategy in existing PPh₃-based hydroformylation processes [1]. Rather than requiring a complete and costly catalyst system overhaul, the biphenyl triphosphine can be incrementally added to an operating PPh₃/Rh system, progressively displacing the weaker-coordinating PPh₃ and continuously improving selectivity [1]. The patent data show that even partial replacement (substoichiometric Tribi relative to PPh₃) yields significant selectivity gains, with the l/b ratio increasing monotonically as the Tribi:PPh₃ ratio increases [1]. This contrasts with alternative high-selectivity ligands (e.g., BIPHEP, BINAP, or elaborate tetradentate phosphines) that typically require complete substitution of the existing ligand and re-optimization of the entire catalytic system [2].

Process chemistry Cost-efficient catalyst upgrading Drop-in ligand technology

High-Impact Application Scenarios for CAS 651022-13-8 Based on Quantitative Differentiation Evidence


Linear-Selective Industrial Hydroformylation: Gradual PPh₃ Replacement for Enhanced n-Aldehyde Production

In industrial hydroformylation plants currently operating with Rh/PPh₃ catalyst systems and facing poor linear aldehyde selectivity (l/b ~ 1.9, linear ~ 66%), CAS 651022-13-8 or its substituted analogs can be introduced as a drop-in selectivity enhancer. By gradually adding the biphenyl triphosphine to the existing catalyst solution at operating temperature, the l/b ratio can be driven to 56.5 or higher, increasing linear aldehyde yield from ~66% to >98% without requiring plant shutdown or catalyst replacement [1]. This scenario is most valuable for C₆–C₁₂ terminal olefin hydroformylation where linear aldehyde is the high-value product (e.g., n-nonanal for plasticizers, n-butanal for 2-ethylhexanol).

Tridentate Pincer-Type Complex Synthesis for High-Temperature Catalytic Processes

The unique 2,2′,6-P₃ donor arrangement of CAS 651022-13-8 enables the formation of robust meridional κ³-P,P′,P″ metal complexes with group 9 and 10 metals (Rh, Ir, Pd, Pt) that resist ligand dissociation even at elevated temperatures (>100 °C) [1]. This makes it suitable for catalyst development in reactions requiring prolonged heating, such as C–H bond activation, dehydrogenation, or decarbonylation chemistry, where bidentate BIPHEP-based catalysts may suffer from ligand loss and deactivation [2]. The fused 5,6-chelate ring system provides a geometrically constrained coordination environment that can enforce specific substrate approach trajectories.

Modular Ligand Library Construction for Structure-Activity Relationship Studies

Research laboratories engaged in catalyst discovery can procure CAS 651022-13-8 as the parent compound of a tunable triphosphine ligand family, then systematically vary the Ar substituents (14+ documented variants) on phosphorus to map electronic and steric effects on catalytic performance while holding the tridentate biphenyl core constant [1]. This approach enables rigorous SAR development—isolating the impact of P-donor electronics on oxidative addition, migratory insertion, and reductive elimination steps—without the confounding variable of changing ligand denticity or backbone geometry, which would occur if switching between different ligand classes [2].

Supramolecular Coordination Cage Assembly with Rigid Polyaromatic Triphosphine Nodes

The rigid biphenyl backbone and three divergent –PPh₂ donor arms of CAS 651022-13-8 position it as a structurally well-defined tridentate node for metallosupramolecular cage construction, analogous to the use of 1,3,5-tris(diphenylphosphinophenyl)benzene in gold(I) cage assembly [1]. The unsymmetrical C1 geometry (2,2′,6-substitution pattern) offers the potential for assembling low-symmetry cages with differentiated binding pockets, which is valuable for selective guest encapsulation, sensing, or cavity-directed catalysis [1]. This application leverages the compound's unique combination of rigidity, tridentate binding, and structural asymmetry that is not available from symmetric triphosphines or diphosphine nodes.

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